molecular formula C7H3BrFN3O2 B12097793 2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile

2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile

Cat. No.: B12097793
M. Wt: 260.02 g/mol
InChI Key: OTKGQQNKTBBSRD-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile: is a chemical compound with the following molecular formula:

C7H3BrFN2O2\text{C}_7\text{H}_3\text{BrFN}_2\text{O}_2C7​H3​BrFN2​O2​

. It contains functional groups such as an amino group, a bromine atom, a fluorine atom, and a nitro group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of 2-amino-4-bromo-6-fluoro-3-nitro-benzonitrile involves several steps. One common synthetic route starts with 2-amino-6-fluorobenzonitrile, which serves as a precursor. The bromination of this precursor yields 2-bromo-6-fluorobenzonitrile. Subsequent nitration of the brominated intermediate leads to the desired compound .

Reaction Conditions:
  • Bromination: The bromination reaction typically employs bromine or a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., acetonitrile).
  • Nitration: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production: While industrial-scale production methods are not widely documented, researchers and manufacturers use these synthetic routes to produce this compound.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group in the compound makes it susceptible to oxidation reactions.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

Common Reagents and Conditions:

    Bromination: Bromine, N-bromosuccinimide (NBS), acetonitrile.

    Nitration: Concentrated nitric acid, sulfuric acid.

Major Products: The major product of bromination is 2-bromo-6-fluorobenzonitrile, which serves as an intermediate. Nitration leads to the final compound.

Scientific Research Applications

2-Amino-4-bromo-6-fluoro-3-nitro-benzonitrile finds applications in various scientific fields:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Materials Science: It may be used in the design of functional materials.

Mechanism of Action

The specific mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with biological targets, affecting cellular processes.

Properties

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

IUPAC Name

2-amino-4-bromo-6-fluoro-3-nitrobenzonitrile

InChI

InChI=1S/C7H3BrFN3O2/c8-4-1-5(9)3(2-10)6(11)7(4)12(13)14/h1H,11H2

InChI Key

OTKGQQNKTBBSRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])N)C#N)F

Origin of Product

United States

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